Heptyltriphenylphosphonium bromide

Catalog No.
S714509
CAS No.
13423-48-8
M.F
C25H30BrP
M. Wt
441.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptyltriphenylphosphonium bromide

CAS Number

13423-48-8

Product Name

Heptyltriphenylphosphonium bromide

IUPAC Name

heptyl(triphenyl)phosphanium;bromide

Molecular Formula

C25H30BrP

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1;/p-1

InChI Key

WCZSOHSGMBVYFW-UHFFFAOYSA-M

SMILES

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Molecular Structure Analysis

The HTPB molecule features a central phosphorus atom (P) bonded to four groups:

  • A heptyl chain (C7H15) - This linear alkyl chain provides lipophilic character to the molecule [].
  • Three phenyl rings (C6H5) - These aromatic groups contribute to the stability of the positive charge on the phosphorus atom [].
  • A bromide ion (Br⁻) - This negatively charged ion balances the positive charge on the phosphorus atom, making HTPB a salt [].

The key feature of the structure is the positively charged phosphonium center (P⁺), which can interact with various reaction partners and participate in different reaction mechanisms [].


Chemical Reactions Analysis

HTPB is a versatile reagent involved in various chemical reactions:

  • Synthesis: HTPB is typically prepared by the reaction of triphenylphosphine with 1-heptylbromide [].

Ph3P + Br(CH2)7CH3 -> Ph3P(CH2)7CH3 + Br⁻

(Ph = Phenyl)

  • Phase-Transfer Catalysis

    HTPB acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) by forming ion pairs with anionic species []. This application is crucial in various organic reactions.

  • Precursor for Phosphonium Salts

    HTPB can be further reacted with various nucleophiles to generate new phosphonium salts with diverse functionalities. These derivatives find applications in catalysis, medicinal chemistry, and material science.


Physical And Chemical Properties Analysis

  • Melting Point: 173-176 °C (literature) [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water [].
  • Stability: Stable under normal laboratory conditions [].

The mechanism of action of HTPB depends on its specific application.

  • Phase-Transfer Catalysis

    In this role, HTPB forms a complex with anionic species, allowing them to migrate between immiscible phases. This complexation facilitates the reaction between the transferred anion and a substrate in the other phase [].

  • Precursor for Functional Phosphonium Salts

    HTPB serves as a starting material for the synthesis of various phosphonium salts. The specific mechanism of action of these derivatives depends on their functional groups and intended use.

Organic Synthesis

  • Stereospecific rearrangement of epoxides

    HTPB acts as a catalyst for the rearrangement of epoxides to quaternary carbaldehydes with high stereoselectivity. This transformation is valuable for the synthesis of complex organic molecules with specific spatial arrangements of atoms. [Source: Sigma-Aldrich product page, ]

  • Regio- and stereoselective oxidations

    HTPB can be combined with the oxidant 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) to achieve regio- and stereoselective oxidations of various organic compounds. This method offers precise control over the reaction site and stereochemistry of the product, making it useful for the synthesis of complex natural products and pharmaceuticals. [Source: Sigma-Aldrich product page, ]

  • Synthesis of bioactive compounds

    HTPB has been employed in the synthesis of several biologically active molecules, including:

    • Male pheromone of termites

      Researchers utilized HTPB as a catalyst in the synthesis of the male pheromone of two Zootermopsis termite species. This work contributes to the understanding of termite communication and potentially the development of novel pest control strategies. [Source: Sigma-Aldrich product page, ]

    • Climacostol

      HTPB facilitates the diastereoselective synthesis of climacostol, a natural product with antitumor activity. This finding highlights the potential of HTPB in the discovery and development of new anticancer drugs. [Source: Sigma-Aldrich product page, ]

    • Chiral vinylphosphonate analogs of FTY720

      HTPB plays a role in the enantioselective synthesis of chiral vinylphosphonate and phosphonate analogs of FTY720, an immunosuppressive agent. This research explores the development of novel therapeutic agents with improved efficacy or reduced side effects. [Source: Sigma-Aldrich product page, ]

    • Embelin derivatives

      HTPB participates in the preparation of embelin derivatives with XIAP inhibitory and anticancer activity. XIAP (X-linked inhibitor of apoptosis protein) plays a role in cell death regulation, and its inhibition can be a potential avenue for cancer treatment. [Source: Sigma-Aldrich product page, ]

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13423-48-8

Dates

Modify: 2023-08-15

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